N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18N4O4 and its molecular weight is 414.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The cyclization of certain carbonyl thiosemicarbazides in a basic medium leads to pyrimidine-2,4-diones derivatives. This process involves alkylation and acetylation reactions, contributing to the synthesis of compounds with potential biological activity (Mekuskiene & Vainilavicius, 2006).
- Research has shown the ability to synthesize novel pyrimidiopyrazole derivatives through microwave irradiation, leading to compounds with significant in vitro antitumor activity against specific cell lines (Fahim, Elshikh, & Darwish, 2019).
Anticancer Activity
- A study involving the synthesis of aryloxy groups attached to pyrimidine rings showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
- Isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized, indicating potential for further biological evaluations (Rahmouni et al., 2014).
Molecular Docking and DFT Studies
- Investigations into the synthesis of certain pyrimidine derivatives and their antimicrobial, anti-proliferative activities include molecular docking and DFT studies, highlighting the compounds' interaction with various proteins and their potential therapeutic applications (Fahim et al., 2021).
Antimicrobial Activity
- Some newly synthesized heterocycles incorporating antipyrine moiety have shown promising antimicrobial activity, indicating their potential as therapeutic agents (Bondock et al., 2008).
Novel Compounds Synthesis
- Novel substituted pyrimidines with potential AChE inhibiting activity have been synthesized, indicating potential for therapeutic applications in neurodegenerative diseases (Paz et al., 2012).
Mechanism of Action
Benzofurans
This compound contains a benzofuran moiety . Benzofurans are a class of organic compounds that are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pyrimidines
This compound also contains a pyrimidine ring . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are involved in many biological processes, serving as the basic structure for a number of nucleotides, including uracil, thymine, and cytosine, which are components of nucleic acids.
Indoles
Indole derivatives possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
2-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-2-11-25-19(28)14-27-22(29)21-20(17-5-3-4-6-18(17)31-21)26(23(27)30)13-16-9-7-15(12-24)8-10-16/h2-10H,1,11,13-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLIEUNRODBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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